molecular formula C10H17NS B13038606 N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine

N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine

Cat. No.: B13038606
M. Wt: 183.32 g/mol
InChI Key: WIVIQBKVPYDVAK-CEVVRISASA-N
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Description

N-((1R,6S)-Bicyclo[410]heptan-2-yl)thietan-3-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine typically involves multiple steps, starting with the preparation of the bicyclic heptane structure. This can be achieved through a series of cyclization reactions. The thietan-3-amine moiety is then introduced via nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride (NaH), methyl iodide (MeI), and tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques such as chromatography can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1R,3R,6S)-7-oxabicyclo[4.1.0]hept-3-yl)-2,2,2-trifluoroacetamide
  • (1R,4S,6R)-4-Isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Uniqueness

N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine is unique due to its specific bicyclic structure and the presence of the thietan-3-amine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]thietan-3-amine

InChI

InChI=1S/C10H17NS/c1-2-7-4-9(7)10(3-1)11-8-5-12-6-8/h7-11H,1-6H2/t7-,9+,10?/m0/s1

InChI Key

WIVIQBKVPYDVAK-CEVVRISASA-N

Isomeric SMILES

C1C[C@H]2C[C@H]2C(C1)NC3CSC3

Canonical SMILES

C1CC2CC2C(C1)NC3CSC3

Origin of Product

United States

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